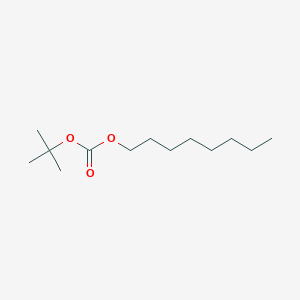
Tert-butyl octyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl octyl carbonate: is an organic compound that belongs to the class of carbonates It is characterized by the presence of a tert-butyl group and an octyl group attached to a carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl octyl carbonate typically involves the reaction of tert-butyl alcohol with octyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:
tert-Butyl alcohol+octyl chloroformate→tert-butyl octyl carbonate+HCl
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures and pressures to increase the reaction rate and yield. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Tert-butyl octyl carbonate can undergo hydrolysis in the presence of water, leading to the formation of tert-butyl alcohol and octanol.
Transesterification: This compound can participate in transesterification reactions with other alcohols, resulting in the exchange of the alkoxy groups.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed:
Hydrolysis: Tert-butyl alcohol and octanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Tert-butyl alcohol and octanol.
Scientific Research Applications
Chemistry: Tert-butyl octyl carbonate is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups. It is also employed in the preparation of other carbonate esters.
Biology: In biological research, this compound is used as a protecting group for alcohols and phenols in the synthesis of complex molecules.
Medicine: This compound is utilized in the pharmaceutical industry for the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: this compound finds applications in the production of polymers, coatings, and adhesives due to its ability to form stable carbonate linkages.
Mechanism of Action
The mechanism of action of tert-butyl octyl carbonate involves the formation of a stable carbonate ester linkage. The tert-butyl group provides steric hindrance, which enhances the stability of the compound. The carbonate moiety can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions.
Comparison with Similar Compounds
- Tert-butyl methyl carbonate
- Tert-butyl ethyl carbonate
- Tert-butyl propyl carbonate
Comparison: Tert-butyl octyl carbonate is unique due to the presence of a longer octyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. The longer chain can influence the solubility, boiling point, and reactivity of the compound, making it suitable for specific applications where these properties are desired.
Properties
CAS No. |
844640-14-8 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
tert-butyl octyl carbonate |
InChI |
InChI=1S/C13H26O3/c1-5-6-7-8-9-10-11-15-12(14)16-13(2,3)4/h5-11H2,1-4H3 |
InChI Key |
RHRWUXUMABTZIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


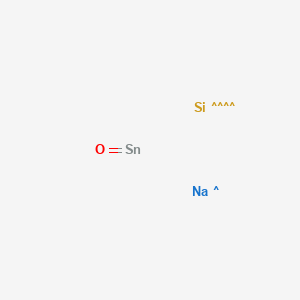
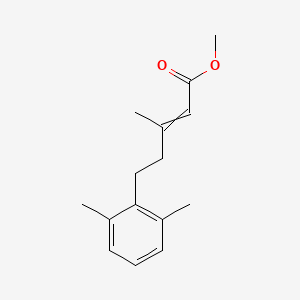
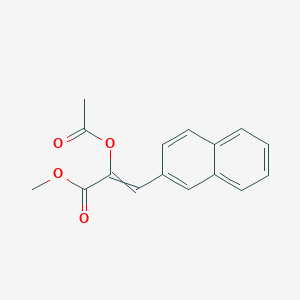
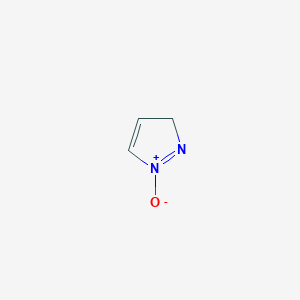
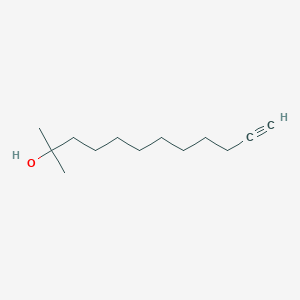
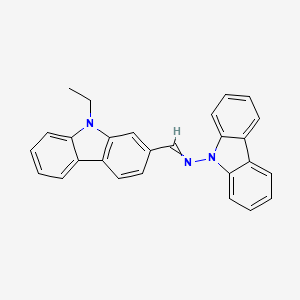
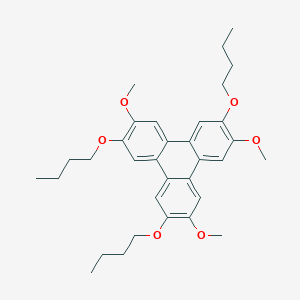
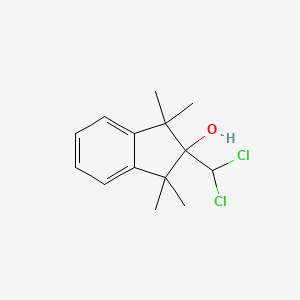
![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B14197135.png)
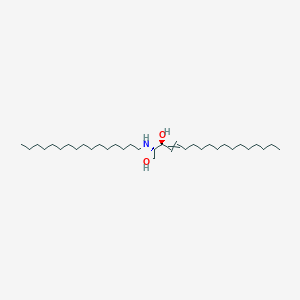
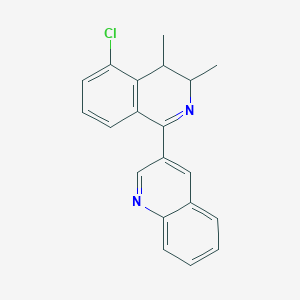
![6-(4-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197146.png)
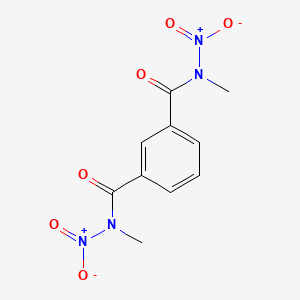
![4,4'-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine)](/img/structure/B14197164.png)
